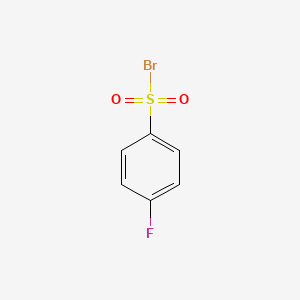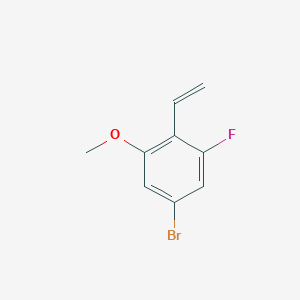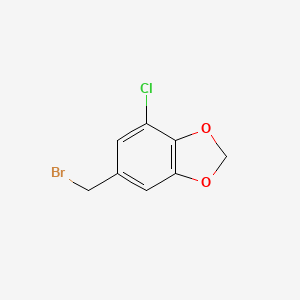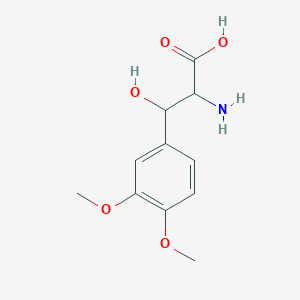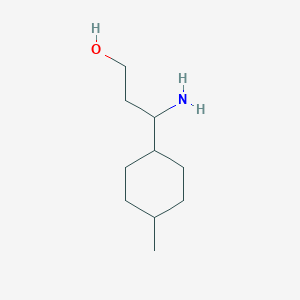
3-Amino-3-(4-methylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-methylcyclohexyl)propan-1-ol is a member of the class of propanolamines. It is characterized by a propane backbone with a hydroxy substituent at the first carbon and an amino substituent at the third carbon, making it both a primary amine and a primary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-methylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methylcyclohexyl)propanal, while reduction could produce 3-(4-methylcyclohexyl)propan-1-amine .
Aplicaciones Científicas De Investigación
3-Amino-3-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
- 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
Uniqueness
3-Amino-3-(4-methylcyclohexyl)propan-1-ol is unique due to its specific structural features, such as the presence of a methyl group on the cyclohexyl ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
3-amino-3-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h8-10,12H,2-7,11H2,1H3 |
Clave InChI |
GLPDVTFNGSUEMT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
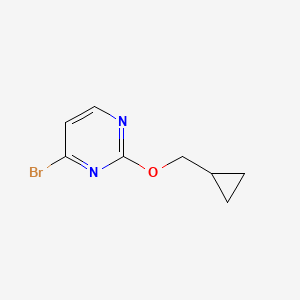
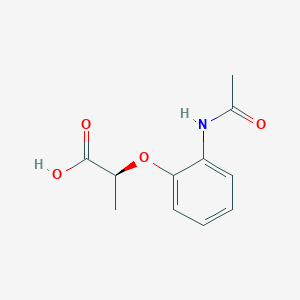

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

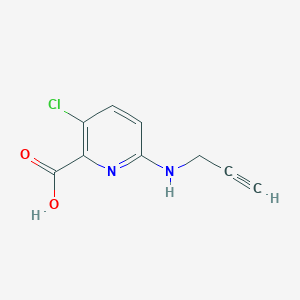
aminehydrochloride](/img/structure/B13621268.png)
